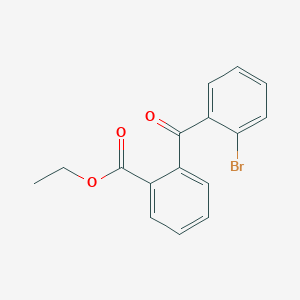

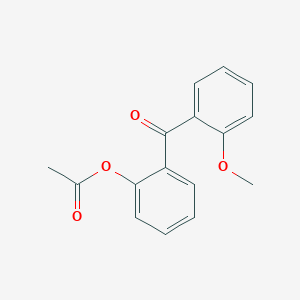

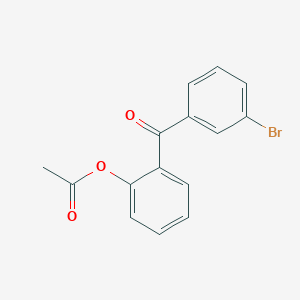

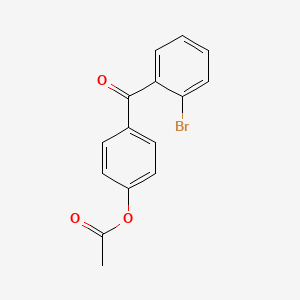

4-Acetoxy-2'-bromobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of bromination and acetoxylation reactions. For instance, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid involved bromination in acetic acid, which is a common solvent and reagent in acetylation reactions . Although the exact synthesis of 4-Acetoxy-2'-bromobenzophenone is not described, similar synthetic strategies could potentially be applied, such as bromination of the corresponding phenol followed by acetylation of the hydroxyl group.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Acetoxy-2'-bromobenzophenone can be determined using X-ray crystallography, as demonstrated in the analysis of 6β,12β-dihydroxy-3E,7E-dolabelladiene 6-p-bromobenzoate . The crystal structure of 2-bromoacetoxybenzoic acid, a brominated analog of aspirin, shows that the bromine atom can be rotationally disordered and that the acetyl group remains essentially planar . These findings suggest that in 4-Acetoxy-2'-bromobenzophenone, similar structural features such as planarity of the acetoxy group and potential rotational disorder of the bromine atom could be expected.

Chemical Reactions Analysis

The chemical reactions of brominated phenolic compounds can be complex due to the presence of reactive functional groups. The papers do not directly address the reactivity of 4-Acetoxy-2'-bromobenzophenone, but they do provide examples of how brominated compounds can participate in further chemical transformations. For example, the synthesis of an oxovanadium(V) complex from a benzohydrazone compound demonstrates the potential for brominated compounds to act as ligands in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Acetoxy-2'-bromobenzophenone can be inferred from related compounds. The crystal structure analysis of 2-bromoacetoxybenzoic acid reveals that the presence of a bromine atom can influence the molecular conformation and potentially affect properties such as solubility and melting point . Additionally, the urease inhibitory activity of the oxovanadium complex suggests that brominated compounds can exhibit significant biological activity, which could be relevant for the pharmacological properties of 4-Acetoxy-2'-bromobenzophenone .

Scientific Research Applications

Environmental Implications and Antioxidant Properties

Bromophenols, including derivatives of 4-Acetoxy-2'-bromobenzophenone, have been studied for their antioxidant properties and potential environmental impact. For instance, bromophenols isolated from marine algae have demonstrated potent radical scavenging activity, suggesting their application as natural antioxidants in food and pharmaceutical industries (Li, Li, Gloer, & Wang, 2012). Additionally, the analysis of environmental water samples for hydroxylated benzophenone UV absorbers highlights the environmental relevance of bromophenones, including their distribution and behavior in aquatic systems (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Supramolecular Chemistry and Photophysics

Research into the electrochemical behavior of bromobenzophenones, closely related to 4-Acetoxy-2'-bromobenzophenone, in the presence of cyclodextrins, reveals their significance in supramolecular chemistry and photophysics. These studies provide insights into the reactivity and stabilization of aromatic carbonyl compounds, offering pathways to new materials and sensors (Amatore, Buriez, Labbé, & Verpeaux, 2008).

Anticancer and Biological Evaluations

Bromophenol derivatives have been evaluated for their biological activities, including anticancer and enzyme inhibition properties. Synthesized bromophenols have shown promising results as carbonic anhydrase inhibitors, which could have implications in medical and pharmaceutical research (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).

Synthesis and Chemical Transformations

The synthesis and characterization of bromophenol derivatives, including studies on their photophysical properties and reactions, contribute to our understanding of their chemical behavior and potential applications in designing new molecules and materials (Moorthy & Samanta, 2007).

properties

IUPAC Name |

[4-(2-bromobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPADGRBOLMGKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641697 |

Source

|

| Record name | 4-(2-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-2'-bromobenzophenone | |

CAS RN |

890099-44-2 |

Source

|

| Record name | Methanone, [4-(acetyloxy)phenyl](2-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.